Mimonoside A
Description
Mimonoside A is a triterpenoid saponin isolated from Mimosa species, notably Mimosa hamata and Mimosa hostilis. As a saponin, it consists of a triterpene aglycone backbone (typically oleanane-type) linked to sugar moieties. Additionally, it exhibits dermatological properties, promoting proliferation of dermal fibroblasts and keratinocytes, which aids in skin regeneration and protection against oxidative stress .
Properties
CAS No. |
135754-97-1 |
|---|---|
Molecular Formula |
C69H112O33 |
Molecular Weight |
1469.6 g/mol |
IUPAC Name |
(3,4,5-trihydroxy-6-methyloxan-2-yl) 10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(3,4,5-trihydroxyoxan-2-yl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C69H112O33/c1-25-36(74)41(79)46(84)58(92-25)100-55-44(82)40(78)31(21-70)94-62(55)98-52-49(87)54(53-43(81)38(76)29(72)23-90-53)99-60(50(52)88)101-56-48(86)51(97-57-45(83)39(77)30(73)24-91-57)32(22-71)95-61(56)96-35-13-14-66(7)33(65(35,5)6)12-15-68(9)34(66)11-10-27-28-20-64(3,4)16-18-69(28,19-17-67(27,68)8)63(89)102-59-47(85)42(80)37(75)26(2)93-59/h10,25-26,28-62,70-88H,11-24H2,1-9H3 |
InChI Key |
WJARUDQQRKPGCR-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
Synonyms |
3-O-(((alpha-rhamnopyranosyl(1-2)-beta-glucopyranosyl-(1-3))-(alpha-arabinopyranosyl-(1-4))-beta-xylopyranosyl-(1-2))-(beta-xylopyranosyl-(1-4))-beta-glucopyranosyl)-28-O-alpha-rhamnopyranosyloleanolic acid mimonoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues within the Mimosa Genus
Mimonoside D
- Source : Mimosa diplotricha .
- Structure: Oleanane-type triterpene with sugar chains at C-3 (α-L-arabinopyranose) and C-28 (β-D-xylopyranosyl-(1→2)-β-D-glucopyranose) .
- However, co-isolated flavonoids (e.g., 7,4'-dihydroxyflavone) from M. diplotricha showed moderate activity against Proteus mirabilis (MIC = 32 µg/mL) and weak effects on Pseudomonas aeruginosa (MIC = 64 µg/mL) .
- Key Difference: The C-28 esterification with a xylose-glucose disaccharide in Mimonoside D may influence solubility and target specificity compared to Mimonoside A’s sugar configuration (undisclosed in evidence but inferred to differ) .
Mimonosides B and C
- Source : Mimosa hamata .
- Structure : Likely oleanane-type saponins with variations in sugar units (exact structures unspecified).
- Bioactivity: Similar to this compound, both exhibit broad-spectrum antimicrobial activity against Gram-negative bacteria and fungi. However, none are effective against A. niger or C. albicans .
Comparative Data Table
Mechanistic and Structural Insights
- Sugar Chain Impact: Saponins with C-3 and C-28 glycosylation (e.g., Mimonoside D, Rheediosides) exhibit enhanced solubility and membrane interaction, critical for antimicrobial activity. This compound’s efficacy against Gram-negative bacteria may stem from similar sugar-mediated disruption of lipid bilayers .
- Aglycone Backbone: Oleanane-type saponins (this compound, D) show broader bioactivity than lupane-types (lupeol), likely due to their amphiphilic nature .
- Functional Trade-offs: this compound’s dual dermatological and antimicrobial roles are rare among saponins, which typically specialize in one domain .
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